N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine
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Overview
Description
N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine, also known as NPEPPS, is a compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of proteasome activity. The proteasome is a cellular complex that is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. Inhibition of proteasome activity can lead to the accumulation of damaged proteins, which can trigger cell death or induce cellular stress responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, the reduction of pro-inflammatory cytokines and chemokines, and the enhancement of cognitive function. In addition, this compound has been found to induce apoptosis in cancer cells, reduce the symptoms of depression and anxiety, and improve memory and learning in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine in lab experiments is its high potency and selectivity for the proteasome. This allows researchers to study the effects of proteasome inhibition on cellular processes without the need for high concentrations of the compound. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine. One possible direction is to investigate its potential therapeutic applications in other fields of medicine, such as infectious diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of the proteasome that can be used in clinical trials. Finally, future research could focus on elucidating the precise mechanism of action of this compound and its effects on cellular processes.
Synthesis Methods
N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine can be synthesized through a multistep reaction sequence that involves the condensation of 3-nitrobenzaldehyde and phenethylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product can be obtained through the reaction of the intermediate with piperazine in the presence of acetic acid.
Scientific Research Applications
N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of several inflammatory diseases. In neurological disorders, this compound has been shown to enhance cognitive function and reduce the symptoms of depression and anxiety.
Properties
IUPAC Name |
(Z)-1-(3-nitrophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-15(16-6-5-9-18(14-16)22(23)24)19-21-12-10-20(11-13-21)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEFJMWTXLNPPN-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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